1-methyl-4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}piperazine trihydrochloride
Description
1-Methyl-4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}piperazine trihydrochloride is a heterocyclic compound with the molecular formula C₁₂H₂₂Cl₃N₅ and a molecular weight of 354.69 g/mol. It features a pyrido[4,3-d]pyrimidine core fused with a piperazine ring, substituted with a methyl group and three hydrochloride salts . The trihydrochloride salt form enhances aqueous solubility, making it suitable for pharmacological research. This compound is commercially available through suppliers like CymitQuimica, with purity levels ≥95% .
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;trihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5.3ClH/c1-16-4-6-17(7-5-16)12-14-9-10-8-13-3-2-11(10)15-12;;;/h9,13H,2-8H2,1H3;3*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYYSLGCKKLUDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C3CNCCC3=N2.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Similar compounds with a pyrido[4,3-d]pyrimidine core have been reported to interact with various targets, leading to changes in cellular processes.
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve hydrogen bonding, hydrophobic interactions, and possibly ionic interactions.
Cellular Effects
It is suggested that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is suggested that the compound may exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is suggested that the compound may have certain stability and degradation characteristics, and may exhibit long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
The compound may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels.
Biological Activity
1-Methyl-4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}piperazine trihydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a piperazine ring substituted with a pyrido-pyrimidine moiety. Its molecular formula is with a molecular weight of approximately 292.68 g/mol. The trihydrochloride form indicates the presence of three hydrochloride groups, which may influence its solubility and bioavailability.
Pharmacological Effects
This compound has been studied for various pharmacological effects:
- Antidepressant Activity : Research indicates that compounds with similar structures may act as sigma receptor ligands. Sigma receptors are implicated in mood regulation and neuroprotection. Studies have shown that sigma receptor agonists can exhibit antidepressant-like effects in animal models .
- Neuroprotective Effects : The compound's interaction with sigma receptors suggests potential neuroprotective properties. Sigma receptor ligands have been associated with reduced oxidative stress and improved neuronal survival under pathological conditions .
- Antitumor Activity : Some derivatives of pyrido-pyrimidine compounds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
The biological activity of this compound is primarily mediated through its interaction with sigma receptors. These receptors are known to modulate several intracellular signaling pathways:
- Calcium Signaling : Activation of sigma receptors can influence calcium ion flux within cells, which is critical for neurotransmitter release and neuronal excitability .
- Protein Chaperone Activity : Sigma receptors function as molecular chaperones that assist in protein folding and degradation processes, thereby impacting cellular stress responses .
Study 1: Antidepressant-like Effects
A study published in 2019 evaluated the antidepressant-like effects of a related compound in a mouse model. The results indicated significant reductions in immobility time during forced swim tests when treated with the compound, suggesting enhanced mood-related behaviors .
Study 2: Neuroprotection Against Oxidative Stress
In another study focusing on neuroprotection, the compound was shown to reduce cell death in neuronal cultures exposed to oxidative stress. The mechanism was linked to the modulation of sigma receptor activity, which helped maintain mitochondrial function .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of pyrido-pyrimidine derivatives with piperazine or related heterocyclic substituents. Below is a detailed comparison with analogous compounds:
Structural Analogues of Pyrido-Pyrimidine Derivatives
Key Observations
Core Heterocycle Variations :
- The pyrido[4,3-d]pyrimidine core (target compound) differs from pyrido[3,4-d]pyrimidin-4-one (44g) in ring fusion position and the presence of a ketone group, which may influence hydrogen-bonding interactions .
- Substitution at the pyrido[4,3-d] position (vs. pyrido[2,3-c] in example 24 from ) alters the spatial orientation of substituents, affecting target binding .
Piperazine vs. Morpholine () introduces an oxygen atom, increasing polarity but decreasing basicity compared to piperazine .
Salt Forms and Solubility :
- The trihydrochloride form (target compound) offers superior solubility compared to free bases (e.g., 44g) or dihydrochloride salts (morpholine analogue) .
- Neutral esters (e.g., tert-butyl in ) are more lipophilic, favoring membrane permeability .
Notes
- Pharmacological Data: Limited activity data are available in the provided evidence. Structural comparisons focus on physicochemical properties and hypothetical interactions.
- Synthetic Relevance : The SHELX system () is widely used for crystallographic analysis of such compounds, aiding in structural validation .
- Commercial Availability : Many analogues (e.g., trihydrochloride salts in ) are marketed as building blocks for drug discovery, underscoring their industrial relevance .
Q & A
Basic: What are the key structural and physicochemical properties of this compound?
Answer:
The compound has a molecular formula of C₁₂H₂₂Cl₃N₅ and a molecular weight of 354.69 g/mol (trihydrochloride form). Its piperazine-pyridopyrimidine hybrid structure enables interactions with biological targets via hydrogen bonding and π-π stacking. Key physicochemical parameters include solubility in polar solvents (e.g., water, DMSO) due to the trihydrochloride salt form and stability under acidic conditions .
Advanced: How can synthetic routes for this compound be optimized to improve yield and purity?
Answer:
Synthesis typically involves coupling 1-methylpiperazine with pyrido[4,3-d]pyrimidine derivatives using reagents like EDC/HOAt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/1-hydroxy-7-azabenzotriazole) for carboxyl group activation . Challenges include minimizing byproducts from incomplete coupling or salt formation. Optimization strategies:
- Use TFA (trifluoroacetic acid) as an activator to enhance reaction efficiency .
- Purify intermediates via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and confirm purity (>95%) by HPLC (C18 column, UV detection at 254 nm) .
- Monitor salt stability during HCl quenching to avoid over-protonation .
Basic: What biological targets or pathways are associated with this compound?
Answer:
Piperazine derivatives modulate G-protein-coupled receptors (GPCRs) , kinases , and ion channels . Specifically, the pyridopyrimidine moiety may inhibit tyrosine kinases or phosphodiesterases , while the piperazine group enhances solubility and receptor binding . Reported pathways include apoptosis induction in cancer cells via caspase-3 activation and Bcl-2 downregulation .
Advanced: How do structural modifications (e.g., methyl group position) affect biological activity and toxicity?
Answer:
SAR studies show that:
- The 1-methyl group on piperazine reduces off-target binding to serotonin receptors, improving selectivity .
- Pyrido[4,3-d]pyrimidine substitution at the 2-position enhances kinase inhibition but may increase cytotoxicity due to DNA intercalation .
- Trihydrochloride salt formation improves bioavailability but requires pH-controlled formulations (pH 4–6) to prevent degradation .
- Modifications like β-cyclodextrin inclusion reduce toxicity but lower activity due to steric hindrance .
Basic: What analytical methods are recommended for purity assessment?
Answer:
- HPLC : Use a C18 column with a gradient of acetonitrile/0.1% TFA in water; retention time ~8–10 min .
- TLC : Silica gel 60 F₂₅₄ plates, CH₂Cl₂/MeOH (9:1); Rf ≈ 0.4 .
- Elemental analysis : Confirm Cl content (~30%) to validate trihydrochloride stoichiometry .
Advanced: How can conflicting data on antiplatelet vs. cytotoxic activity be resolved?
Answer:
Contradictions arise from structural analogs with varying substituents:
- Antiplatelet activity is linked to piperazine’s NO donor capacity , observed in analogs with electron-withdrawing groups (e.g., –CF₃) .
- Cytotoxicity correlates with pyridopyrimidine intercalation and topoisomerase inhibition .
Resolution strategies : - Use isothermal titration calorimetry (ITC) to quantify binding affinities for platelet vs. cancer cell targets.
- Conduct knockout assays (e.g., CRISPR for kinase targets) to isolate mechanism-specific effects.
Basic: What environmental factors influence stability during storage?
Answer:
- pH : Degrades above pH 7 via hydrolysis of the pyridopyrimidine ring .
- Temperature : Store at 2–8°C; room temperature accelerates chloride dissociation .
- Light : Protect from UV exposure to prevent piperazine oxidation .
Advanced: How can computational modeling guide SAR studies?
Answer:
- Docking simulations (AutoDock Vina) predict binding to kinase ATP pockets (e.g., EGFR, IC₅₀ ~50 nM) .
- MD simulations (GROMACS) assess stability of salt bridges between protonated piperazine and receptor carboxylates .
- QSAR models prioritize substituents (e.g., –CH₃ vs. –CF₃) based on logP and polar surface area .
Basic: What pharmacokinetic challenges are associated with this compound?
Answer:
- Absorption : High solubility ensures rapid dissolution but limited intestinal permeability (logP ~1.2) .
- Metabolism : Piperazine undergoes N-oxidation (CYP3A4), requiring co-administration of CYP inhibitors in vivo .
- Excretion : Renal clearance predominates due to hydrophilic trihydrochloride form .
Advanced: How can Raman spectroscopy differentiate isomers or degradation products?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
